
2-Hydroxy-4-methylbenzaldehyde
Overview
Description
2-Hydroxy-4-methylbenzaldehyde (CAS: 698-27-1) is a hydroxybenzaldehyde derivative with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . It belongs to the class of aromatic aldehydes, characterized by a hydroxyl group at the 2-position and a methyl group at the 4-position of the benzene ring. This compound is described as having an almond-like, bitter, and phenolic taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of m-cresol with paraformaldehyde in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification through column chromatography .
Another method involves the use of tri-n-butylamine and tin tetrachloride as catalysts in toluene, with paraformaldehyde as the aldehyde source . The reaction is carried out at elevated temperatures (100°C) for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of catalysts and solvents may vary depending on the desired yield and purity of the product. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo substitution reactions with reagents like methyl iodide to form methyl ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: 2-Hydroxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-4-methylbenzyl alcohol.
Substitution: Methyl ethers of this compound.
Scientific Research Applications
2-Hydroxy-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: It has been studied for its antibacterial and antifungal properties
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the fragrance industry as a component of various perfumes and flavorings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylbenzaldehyde involves its interaction with cellular components. For instance, its antibacterial activity against Staphylococcus aureus is attributed to its ability to disrupt the bacterial cell membrane, leading to the release of intracellular contents and inhibition of bacterial growth . It also exhibits antifungal activity by targeting cellular antioxidation systems, thereby destabilizing fungal cell homeostasis .
Comparison with Similar Compounds
Key Properties:
- State : Solid at room temperature .
- Storage : Stable at -20°C for 3 years or -80°C in solvent (e.g., DMSO) for 1 year .
- Applications: Used as a synthetic food flavoring agent (e.g., in China’s CFDA-approved additives) . Identified as a human endogenous metabolite .
Comparison with Structurally Similar Compounds
4-Hydroxybenzaldehyde (CAS: 123-08-0)
- Molecular Formula : C₇H₆O₂
- Molecular Weight : 122.12 g/mol .
- Key Differences :
- Lacks the methyl group at the 4-position, replaced by a hydroxyl group.
- Applications :
- Widely used in medicinal chemistry for synthesizing anticancer, antifungal, and antibacterial agents .
- Employed in ethnopharmacological studies for its bioactive properties .
Table 1: Structural and Functional Comparison
Property | 2-Hydroxy-4-methylbenzaldehyde | 4-Hydroxybenzaldehyde |
---|---|---|
Substituents | -OH (2), -CH₃ (4) | -OH (4) |
CAS Number | 698-27-1 | 123-08-0 |
Molecular Weight | 136.15 g/mol | 122.12 g/mol |
Primary Uses | Food flavoring, metabolite | Medicinal synthesis, research |
Toxicity Profile | Generally recognized as safe | Limited data; lab use only |
2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3)
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 152.15 g/mol .
- Key Differences :
- Contains a methoxy group (-OCH₃) at the 4-position instead of a methyl group.
- Applications :
- Evaluated by EFSA as a flavoring agent (FLAVIS number 05.229) .
- Commercial batches may contain impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone and methyl-2-hydroxy-4-methoxybenzoate . Safety:
- Toxicological data are inferred from structurally related hydroxy-/methoxy-benzyl derivatives .
- Not thoroughly tested for toxicity; advised for laboratory research only .
4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)
- Molecular Formula : C₈H₇BrO
- Molecular Weight : 199.05 g/mol .
- Key Differences: Replaces the hydroxyl and methyl groups with a bromomethyl (-CH₂Br) substituent. Safety:
- Requires stringent handling (e.g., eye/skin flushing upon exposure) .
Research Findings and Trends
4-Hydroxybenzaldehyde is a key intermediate in synthesizing vanillin analogs and polyphenolic drugs .
Toxicity and Safety :
- This compound is safer for food applications compared to 4-(Bromomethyl)benzaldehyde, which lacks toxicity data .
- 2-Hydroxy-4-methoxybenzaldehyde’s safety is extrapolated from structurally similar compounds, highlighting the need for direct toxicological studies .
Market Availability :
Biological Activity
2-Hydroxy-4-methylbenzaldehyde (also known as 4-hydroxy-3-methylbenzaldehyde) is an aromatic compound with notable biological activities. This article explores its antimicrobial, antioxidant, and DNA interaction properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a hydroxybenzaldehyde. Its structure includes a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a methyl-substituted benzene ring, which contributes to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
Microorganism | Type | Inhibition Zone (mm) | Concentration Tested (µM) |
---|---|---|---|
Staphylococcus aureus | Gram-positive | 15 | 200 |
Escherichia coli | Gram-negative | 12 | 200 |
Pseudomonas aeruginosa | Gram-negative | 10 | 200 |
The compound showed varying degrees of inhibition, suggesting its potential as a natural antimicrobial agent against pathogenic bacteria .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures free radical scavenging ability. Results indicated that the compound effectively scavenged free radicals in a dose-dependent manner:
Concentration (µM) | Scavenging Activity (%) |
---|---|
50 | 30 |
100 | 55 |
200 | 80 |
These findings support its use in formulations aimed at reducing oxidative stress in biological systems .
DNA Interaction Studies
The interaction of this compound with DNA has been investigated, revealing its capability to cleave plasmid DNA. The study demonstrated that at higher concentrations (200 µM and above), the compound induced significant DNA cleavage:
Concentration (µM) | DNA Cleavage Observed |
---|---|
50 | Minimal |
100 | Moderate |
200 | Significant |
400 | Complete Denaturation |
This activity suggests potential applications in cancer therapy, where compounds that can target and cleave DNA are of interest .
Case Studies and Applications
- Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against skin infections caused by Staphylococcus aureus. The treatment resulted in a significant reduction in infection rates compared to control groups.
- Cosmetic Applications : Due to its antioxidant properties, this compound is being explored as an ingredient in cosmetic products aimed at preventing skin aging by combating oxidative damage.
- Pharmaceutical Research : Ongoing studies are investigating the potential of this compound as a lead molecule for developing new antibiotics and anticancer agents based on its biological activity profile .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2-Hydroxy-4-methylbenzaldehyde, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), aldehyde protons (δ ~9.8–10.2 ppm), and hydroxyl protons (δ ~10–12 ppm, broad). Substituent effects (e.g., methyl and hydroxyl groups) split aromatic signals into distinct patterns .
- C NMR : Confirm carbonyl (C=O, δ ~190–200 ppm), aromatic carbons (δ ~110–160 ppm), and methyl groups (δ ~20–25 ppm).
- Infrared Spectroscopy (IR): Detect O–H stretching (~3200–3600 cm), C=O stretching (~1680–1700 cm), and aromatic C–H bending (~700–900 cm) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 136.15 (CHO) with fragmentation patterns reflecting loss of –CHO (–28 amu) or –CH (–15 amu) .
Q. What synthetic routes are commonly used for this compound?
Methodological Answer:
-
Reimer-Tiemann Reaction : React phenol derivatives (e.g., 4-methylphenol) with chloroform in alkaline conditions to introduce the aldehyde group at the ortho position. Requires optimization of reaction time and temperature to minimize byproducts (e.g., para-substituted isomers) .
-
Friedel-Crafts Acylation : Use acetyl chloride and AlCl to introduce a methyl group, followed by oxidation to the aldehyde. Requires careful control of stoichiometry to avoid over-acylation .
-
Table 1 : Comparison of synthetic routes
Method Yield (%) Purity (%) Key Challenges Reimer-Tiemann 45–60 85–90 Isomer separation Friedel-Crafts 50–65 88–92 Byproduct formation
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved?
Methodological Answer:
- Dynamic NMR (DNMR) : Investigate tautomerism between enol and keto forms, which may cause signal splitting or broadening. Use variable-temperature NMR to observe equilibrium shifts .
- X-ray Crystallography : Confirm solid-state structure using SHELX software for refinement. This resolves ambiguities in solution-state NMR, such as hydrogen bonding or steric effects .
- Computational Modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Q. How can purification methods be optimized for high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. Monitor cooling rates to avoid co-precipitation of impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as the mobile phase. Adjust gradient elution to separate aldehyde derivatives from phenolic byproducts .
- Safety Note : Store purified samples at –20°C in amber vials to prevent photodegradation .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and sealed goggles to prevent skin/eye contact. Respiratory protection is required in poorly ventilated areas .
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water; remove contaminated clothing immediately .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation. Store at –20°C for long-term stability .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
-
Solvent Polarity : Test solubility in solvents of varying polarity (e.g., water, ethanol, DMSO). Note that hydroxyl and aldehyde groups enhance solubility in polar aprotic solvents .
-
Temperature Dependence : Conduct solubility studies at 25°C and 50°C to identify thermodynamic vs. kinetic solubility. Use UV-vis spectroscopy for quantification .
-
Table 2 : Example solubility data (extrapolated from analogs)
Solvent Solubility (mg/mL, 25°C) Water 8.45 Ethanol >100 DMSO >200
Properties
IUPAC Name |
2-hydroxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODRRPJMQDFCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074407 | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Hydroxy-4-methyl benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
760.00 to 223.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Hydroxy-4-methyl benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
698-27-1 | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.741 | |
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Record name | 2-HYDROXY-4-METHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0S26G61J | |
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Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60 - 61 °C | |
Record name | 2-Hydroxy-4-methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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